Cas no 1016722-17-0 (1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide)
![1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide structure](https://www.kuujia.com/scimg/cas/1016722-17-0x500.png)
1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidinecarboxamide, 1-(4-piperidinylcarbonyl)-
- 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide
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- Inchi: 1S/C12H21N3O2/c13-11(16)10-2-1-7-15(8-10)12(17)9-3-5-14-6-4-9/h9-10,14H,1-8H2,(H2,13,16)
- InChI Key: MFJOXSKYCUGNRZ-UHFFFAOYSA-N
- SMILES: N1(C(C2CCNCC2)=O)CCCC(C(N)=O)C1
1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1113870-1g |
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95% | 1g |
$455.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077129-1g |
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95% | 1g |
¥3122.0 | 2024-04-19 | |
Enamine | EN300-58722-0.05g |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95.0% | 0.05g |
$539.0 | 2025-03-15 | |
Enamine | EN300-58722-5.0g |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95.0% | 5.0g |
$1862.0 | 2025-03-15 | |
Enamine | EN300-58722-0.1g |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95.0% | 0.1g |
$565.0 | 2025-03-15 | |
Enamine | EN300-58722-1.0g |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95.0% | 1.0g |
$642.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077129-5g |
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95% | 5g |
¥9072.0 | 2024-04-19 | |
Enamine | EN300-58722-2.5g |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95.0% | 2.5g |
$1260.0 | 2025-03-15 | |
Enamine | EN300-58722-10.0g |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95.0% | 10.0g |
$2762.0 | 2025-03-15 | |
Enamine | EN300-58722-0.5g |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide |
1016722-17-0 | 95.0% | 0.5g |
$616.0 | 2025-03-15 |
1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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4. Book reviews
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide
1-[(Piperidin-4-yl)carbonyl]Piperidine-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 1016722-17-0, known as 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of piperidine derivatives, which are widely studied due to their unique chemical properties and versatility in organic synthesis. The structure of this compound features a piperidine ring substituted with a carbonyl group at the 4-position and a carboxamide group at the 3-position, making it a valuable substrate for further functionalization and exploration.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide. One such approach involves the use of coupling reactions, where the carboxamide group is introduced via amide bond formation. This method not only enhances the yield but also ensures high purity, which is critical for downstream applications. The compound's stability under various reaction conditions has been thoroughly investigated, making it a reliable building block in organic synthesis.
The CAS No. 1016722-17-0 compound has garnered attention in the pharmaceutical industry due to its potential as a lead molecule in drug discovery. Piperidine derivatives are known for their ability to modulate biological targets, such as enzymes and receptors, which makes them valuable candidates for therapeutic development. Recent studies have highlighted the compound's ability to inhibit certain kinases, suggesting its potential role in treating diseases like cancer and inflammatory disorders.
In addition to its pharmaceutical applications, 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide has shown promise in materials science. Its unique structure allows for the formation of supramolecular assemblies, which can be exploited in the development of advanced materials such as sensors and drug delivery systems. Researchers have recently demonstrated its ability to form self-assembled monolayers on various surfaces, showcasing its potential in nanotechnology.
The environmental impact of CAS No. 1016722-17-0 has also been a topic of interest. Studies have shown that the compound undergoes biodegradation under specific conditions, reducing its environmental footprint. This makes it a more sustainable option compared to traditional organic compounds used in industrial processes.
From a structural perspective, the 1-piperidinylcarbonyl group imparts rigidity to the molecule, while the carboxamide group introduces hydrogen bonding capabilities. These features collectively influence the compound's solubility, stability, and reactivity, making it a versatile tool in chemical research.
Looking ahead, ongoing research is focused on optimizing the synthesis of 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide to enhance its scalability and cost-effectiveness. Additionally, efforts are being made to explore its biological activity further, particularly in relation to its potential as an enzyme inhibitor or receptor modulator.
In conclusion, CAS No. 1016722-17-0, or 1-piperidinylcarbonylpiperidine3-carboxamide, stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and versatile properties make it an invaluable asset for researchers across various disciplines.
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